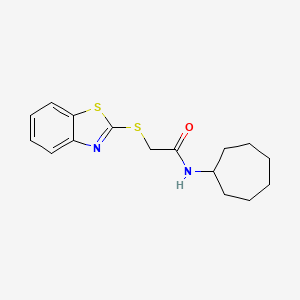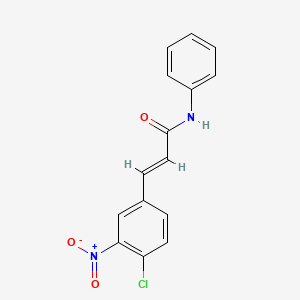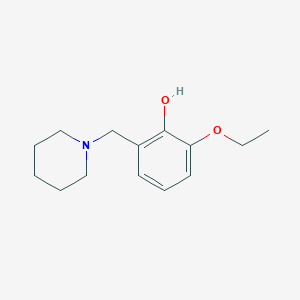![molecular formula C14H11ClN2O2S B5882168 N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5882168.png)
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(4-chlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, commonly known as CA-4, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. CA-4 belongs to the family of combretastatins, which are natural products derived from the bark of the South African tree Combretum caffrum.
科学研究应用
CA-4 has been extensively studied for its potential applications in cancer therapy. It has been shown to have potent anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. CA-4 works by disrupting the microtubule network in cancer cells, which leads to cell death. Its mechanism of action makes it an attractive candidate for combination therapy with other anti-cancer drugs.
作用机制
CA-4 binds to the colchicine site on beta-tubulin, which leads to the destabilization of microtubules. Microtubules are essential for cell division, and their disruption leads to cell cycle arrest and apoptosis. CA-4 also inhibits angiogenesis, which is the process of forming new blood vessels that supply nutrients to tumors. This dual mechanism of action makes CA-4 a promising anti-cancer agent.
Biochemical and Physiological Effects:
CA-4 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy. However, its effects on the cardiovascular system have been a cause for concern. CA-4 has been shown to cause vasoconstriction and hypertension in animal models, which could limit its clinical applications.
实验室实验的优点和局限性
One of the advantages of CA-4 is its potent anti-tumor activity in various cancer cell lines. This makes it a valuable tool for studying cancer biology and developing new anti-cancer drugs. However, the complex synthesis method and potential cardiovascular effects make it challenging to work with in lab experiments.
未来方向
There are several future directions for the research and development of CA-4. One area of focus is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the development of prodrugs that can be activated specifically in cancer cells, which could reduce the potential cardiovascular effects of CA-4. Additionally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of CA-4 in humans.
Conclusion:
CA-4 is a synthetic compound that has shown promising anti-tumor activity in various cancer cell lines. Its mechanism of action and low toxicity in normal cells make it an attractive candidate for cancer therapy. However, its complex synthesis method and potential cardiovascular effects make it challenging to work with in lab experiments. Future research should focus on developing more efficient synthesis methods, prodrugs, and evaluating its safety and efficacy in humans.
合成方法
The synthesis of CA-4 involves a multi-step process that includes the condensation of 4-chloroaniline with thiophosgene, followed by the reaction of the resulting product with 2-furylacrylic acid. The final product is obtained by the cyclization of the intermediate compound. The synthesis of CA-4 is a complex process that requires expertise in organic chemistry.
属性
IUPAC Name |
(E)-N-[(4-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-10-3-5-11(6-4-10)16-14(20)17-13(18)8-7-12-2-1-9-19-12/h1-9H,(H2,16,17,18,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDYWFHNUOEWSY-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC(=S)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(4-chlorophenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)




![9-[(2,6-difluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5882126.png)

![4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)

